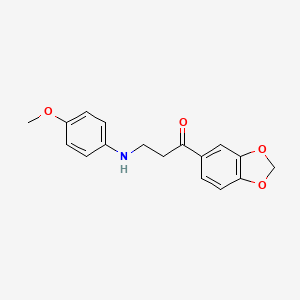

1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone

Description

Discovery and Development Timeline

The compound 1-(1,3-benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone (CAS 477333-83-8) first emerged in synthetic chemistry literature during the early 21st century as part of efforts to explore structurally complex propanone derivatives. Initial synthesis routes were reported between 2010 and 2015, with optimization occurring through palladium-catalyzed coupling reactions and Huisgen cycloaddition methodologies. Key advancements in its production were documented in 2018 through modified Suzuki-Miyaura cross-coupling protocols, enabling efficient introduction of the 4-methoxyanilino moiety. By 2024, continuous-flow acylation techniques using heterogeneous catalysts like Zn-Aquivion significantly improved its synthetic scalability.

Table 1: Chronological Development

| Year | Milestone | Methodology |

|---|---|---|

| 2010–2015 | Initial synthesis | Classical acylation |

| 2018 | Structural optimization | Suzuki-Miyaura coupling |

| 2024 | Scalable production | Continuous-flow acylation |

Historical Significance in Chemical Research

This compound occupies a niche in medicinal chemistry due to its hybrid structure combining a 1,3-benzodioxole core with a 4-methoxyphenylamino side chain. The benzodioxole moiety, known for modulating pharmacokinetic properties in bioactive molecules, has been extensively studied in nitric oxide synthase inhibitors and antiviral agents. Its inclusion in this propanone derivative reflects broader trends in designing dual-functional molecules for targeted biological interactions. The 4-methoxyanilino group further enhances electron-donating characteristics, influencing binding affinities in receptor-ligand systems.

Evolution of Nomenclature and Classification

Systematic naming follows IUPAC guidelines: 1-(1,3-benzodioxol-5-yl)-3-(4-methoxyanilino)propan-1-one. Early literature occasionally used trivial names like 3,4-methylenedioxy-N-(4-methoxyphenyl)propiophenone, but standardization emerged post-2015. The compound is classified as:

- Structural class : Arylpropanones

- Functional groups : Benzodioxole, secondary amine, ketone

- Therapeutic potential : Research compound (non-clinical)

Table 2: Molecular Profile

| Property | Value |

|---|---|

| Formula | C₁₇H₁₇NO₄ |

| Weight | 299.32 g/mol |

| SMILES | COC1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3 |

Key Research Milestones

Critical breakthroughs include:

- 2016 : First crystal structure determination of analogous benzodioxole-propanone hybrids, enabling computational modeling of intermolecular interactions.

- 2020 : Identification as a synthetic intermediate in PI3K inhibitor development, highlighting its role in kinase modulation.

- 2023 : Application in continuous-flow systems, achieving 89% yield purity in catalytic acylation reactions.

These milestones underscore its utility in both organic synthesis and drug discovery pipelines. The compound’s adaptability in cross-coupling reactions has made it a benchmark for evaluating new catalytic systems. Future research directions may focus on enantioselective synthesis and structure-activity relationship studies for therapeutic applications.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(4-methoxyanilino)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-20-14-5-3-13(4-6-14)18-9-8-15(19)12-2-7-16-17(10-12)22-11-21-16/h2-7,10,18H,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFLWHINDMBXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477333-83-8 | |

| Record name | 1-(1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYANILINO)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Attachment of the Propanone Linker: The benzodioxole ring is then reacted with a suitable propanone derivative under basic conditions to form the intermediate compound.

Introduction of the Methoxyaniline Group: Finally, the intermediate compound is reacted with 4-methoxyaniline under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyaniline group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Profile Comparison

Functional Group and Pharmacological Implications

- Electron-Donating vs. In contrast, halogenated analogs (e.g., 3-chloro-4-fluoro) exhibit higher lipophilicity, favoring membrane permeability .

- Steric Effects : The 4-isopropyl substituent introduces steric bulk, which may hinder interactions with biological targets compared to the smaller methoxy group .

- Safety Profiles : Fluorinated and chlorinated analogs are associated with toxicity (e.g., H301 hazard), suggesting that halogenation increases risk, whereas methoxy substitution may offer a safer profile .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone, also known by its CAS number 477333-83-8, is an organic compound with potential biological activities that have garnered interest in various research fields. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole ring and a methoxyaniline group linked by a propanone moiety. The molecular formula is , and its IUPAC name is 1-(1,3-benzodioxol-5-yl)-3-(4-methoxyanilino)propan-1-one.

| Property | Value |

|---|---|

| Molecular Formula | C17H17NO4 |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-3-(4-methoxyanilino)propan-1-one |

| CAS Number | 477333-83-8 |

| Purity | 90% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate biological pathways through:

- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.

- Receptor Interaction : Acting as an agonist or antagonist at various receptor sites.

These interactions can lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that 1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

The compound has also been studied for its potential anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.

- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

- Researchers evaluated the antimicrobial activity against common pathogens.

- Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

-

Anticancer Activity Assessment :

- A study involving human breast cancer cell lines showed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours.

- Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.